molecular formula C13H15N3O3S B2922668 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 887196-61-4

2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2922668
CAS No.: 887196-61-4
M. Wt: 293.34
InChI Key: HPJSWZSBIHTEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a chemical compound that belongs to the class of pyrimidinyl sulfanyl acetamides. This compound features a pyrimidinone ring substituted with an ethyl group at the 4-position and a furan-2-ylmethyl group attached to the acetamide moiety through a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrimidinone Core: : The pyrimidinone core can be synthesized through the cyclization of appropriate β-keto esters with amidines under acidic or basic conditions.

  • Introduction of the Ethyl Group: : Ethylation of the pyrimidinone core can be achieved using ethylating agents such as ethyl iodide or diethyl sulfate.

  • Thiolation: : The thiol group can be introduced using thiourea or thiolating agents like Lawesson's reagent.

  • Acetylation: : The final step involves the acetylation of the thiol group using acetic anhydride or acetyl chloride to form the acetamide derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to optimize yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

  • Reduction: : The pyrimidinone ring can be reduced to form a pyrimidinylamine derivative.

  • Substitution: : The ethyl group or the furan-2-ylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or iodine.

  • Reduction: : Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

  • Disulfides: : Formed by the oxidation of the thiol group.

  • Sulfonic Acids: : Formed by further oxidation of the disulfides.

  • Pyrimidinylamines: : Formed by the reduction of the pyrimidinone ring.

  • Substituted Derivatives: : Formed by the substitution of the ethyl or furan-2-ylmethyl groups.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, such as antimicrobial or anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound can be compared with other pyrimidinyl sulfanyl acetamides, highlighting its uniqueness in terms of structure, reactivity, and biological activity. Similar compounds include:

  • 2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

  • 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate

  • 2-((3-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Properties

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-2-9-6-11(17)16-13(15-9)20-8-12(18)14-7-10-4-3-5-19-10/h3-6H,2,7-8H2,1H3,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJSWZSBIHTEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.